Spiroamantadine Derivatives: A Technical Guide to Antiviral Activity and Mechanisms
Spiroamantadine Derivatives: A Technical Guide to Antiviral Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of spiroamantadine derivatives, a promising class of antiviral compounds. Building upon the foundational adamantane scaffold of drugs like amantadine and rimantadine, these spirocyclic analogues exhibit significant potential against various viruses, including drug-resistant influenza strains and coronaviruses. This document details their mechanisms of action, summarizes key quantitative antiviral data, outlines essential experimental protocols for their evaluation, and visualizes complex biological and experimental processes.
Introduction: Overcoming Antiviral Resistance
Adamantane derivatives, such as amantadine and rimantadine, were historically significant for the prophylaxis and treatment of Influenza A virus infections.[1] Their mechanism relies on blocking the viral M2 proton channel, a crucial step for the virus to uncoat and release its genetic material into the host cell.[2][3] However, the emergence of widespread resistance, primarily through mutations like S31N in the M2 protein, has rendered these first-generation drugs largely ineffective for seasonal flu.[4][5][6]
This challenge has spurred the development of novel analogues designed to overcome resistance. Spiroamantadine derivatives, which incorporate the rigid adamantane cage into a spirocyclic system, represent a key innovation. These structural modifications can alter the compound's binding affinity and steric interactions within the M2 channel, allowing them to inhibit both wild-type and amantadine-resistant influenza viruses.[4][7] Furthermore, research has expanded to explore their activity against other viruses, including human coronaviruses like SARS-CoV-2.[8][9]
Mechanism of Action
The antiviral activity of spiroamantadine derivatives is multifaceted, primarily targeting viral ion channels but also potentially interfering with other stages of the viral life cycle.
Inhibition of the Influenza A M2 Proton Channel
The canonical mechanism of action for spiroamantadine derivatives against Influenza A is the blockade of the M2 proton channel. This process is essential for viral replication.
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Entry: The influenza virus enters the host cell via endocytosis, becoming enclosed in an endosome.[3]
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Acidification: The host cell pumps protons (H+) into the endosome, lowering its pH.[3]
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M2 Channel Activation: This acidic environment activates the viral M2 protein, which forms a channel allowing protons to flow from the endosome into the virus particle.[3]
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Uncoating: The influx of protons acidifies the viral interior, causing the viral RNA, bound to matrix protein 1 (M1), to be released. This uncoating is a prerequisite for the viral genome to enter the cytoplasm and begin replication.[10]
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Inhibition: Spiroamantadine derivatives bind within the pore of the M2 channel, physically obstructing the flow of protons. This prevents viral uncoating and effectively halts the replication cycle.[7][11]
Activity Against Resistant Strains and Alternative Mechanisms
While the primary target remains the M2 channel, certain spiroamantadine analogues have demonstrated activity against amantadine-resistant influenza strains (e.g., those with the M2S31N mutation). This is achieved through multiple, complementary mechanisms:
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Inhibition of Cellular Entry: Some derivatives, particularly those with significant lipophilic additions, can inhibit the initial entry of the virus into the host cell.[4]
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Disruption of Viral Assembly: A subset of lipophilic analogues has been shown to disrupt the colocalization of the M2 and M1 proteins, a process required for the assembly and budding of new virus particles.[4]
Activity Against Coronaviruses
The antiviral activity of adamantane derivatives, including spiro-analogues, is also being investigated against coronaviruses. The proposed mechanism involves the inhibition of viroporins, which are small hydrophobic viral proteins that form ion channels. For SARS-CoV-2, the Envelope (E) protein is a well-characterized viroporin that functions as an ion channel, and it is considered a potential target for amantadine-based drugs.[12]
Quantitative Antiviral Activity Data
The efficacy of spiroamantadine derivatives is determined by their ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50). A higher SI value indicates greater antiviral specificity.
Table 1: In Vitro Antiviral Activity of Spiroamantadine Derivatives against Influenza Viruses
| Compound/Derivative | Virus Strain | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|---|
| Amantadine | Influenza A/H3N2 | MDCK | ~2.5 - 5.0 | >100 | >20-40 | [13] |
| Rimantadine | A/Soloman Island/3/2006 (H1N1) | MDCK | 0.024 | >50 | >2083 | [10] |
| Spiro[adamantane-2,2'-pyrrolidine] (49) | M2S31N viruses | MDCK | >5-fold lower than rimantadine | >50 | - | [4] |
| 1'-methyl spiro(adamantane-2,3'-pyrrolidine) | Influenza A/Hong Kong/68 | - | Protective in vivo | - | - | [14][15] |
| Spiro[cyclopropane-1,2'-adamantan]-2-amines (6b, 6c) | Influenza A | Various | Lower than amantadine | Low cytotoxicity | High | [16] |
| Spiro[pyrrolidine-2,2'-adamantanes] (16a, 16b, 17) | Influenza A | Various | Lower than amantadine | Low cytotoxicity | High |[16] |
Table 2: In Vitro Antiviral Activity of Adamantane Derivatives against Coronaviruses
| Compound/Derivative | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|---|
| Amantadine | SARS-CoV-2 | VeroE6 | 116 | >1420 | 12.2 | [17] |
| Amantadine | SARS-CoV-2 | A549-ACE2 | 120 | >400 | >3.3 | [8] |
| Rimantadine | SARS-CoV-2 | VeroE6 | 36 | 622 | 17.3 | [17] |
| Rimantadine | SARS-CoV-2 | A549-ACE2 | 30 | >400 | >13.3 | [8] |
| Amantadine Derivative (4A) | HCoV-229E | MDBK | 641.65 | >800 | >1.25 | [18] |
| Amantadine Derivative (3F4) | SARS-CoV-2 | Vero CCL-81 | ~100x lower than Amantadine | - | High |[9] |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison requires careful consideration of the experimental context.
Experimental Protocols and Workflows
Evaluating the antiviral potential of spiroamantadine derivatives involves a standardized set of in vitro and in vivo experiments.
In Vitro Evaluation Workflow
The initial screening of compounds follows a logical progression from assessing toxicity to determining antiviral efficacy.
Key Experimental Methodologies
A. Cytotoxicity Assay (MTT Method) [19] This assay determines the concentration of the compound that is toxic to the host cells (CC50).
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Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate at a specified density (e.g., 1 x 10⁴ cells/well) and incubate overnight.
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Compound Dilution: Prepare serial dilutions of the spiroamantadine derivative in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions to the wells. Include untreated cells as a negative control.
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Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50% compared to the untreated control.
B. Antiviral Plaque Reduction Assay [19] This assay measures the ability of a compound to inhibit the formation of viral plaques, thereby determining its effective concentration (EC50).
-
Cell Monolayer: Grow a confluent monolayer of host cells (e.g., MDCK) in 6-well or 12-well plates.
-
Virus-Compound Mixture: Prepare serial dilutions of the compound. Pre-incubate a known titer of the virus with each compound dilution for 1 hour.
-
Infection: Remove the medium from the cell monolayers and infect them with the virus-compound mixtures. Allow 1 hour for viral adsorption.
-
Overlay: Remove the inoculum, wash the cells, and overlay them with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining: Fix the cells and stain with a dye like crystal violet. Viable cells will be stained, while areas of cell death (plaques) will remain clear.
-
Quantification: Count the number of plaques in each well.
-
Calculation: The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
C. In Vivo Efficacy Model (Influenza in Mice) [9][19] Animal models are crucial for evaluating the preclinical efficacy and safety of lead compounds.
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Animal Groups: Randomly assign mice (e.g., BALB/c) to treatment groups: compound group, positive control group (e.g., oseltamivir), and vehicle control group.
-
Infection: Infect all mice intranasally with a lethal or sub-lethal dose of the influenza virus.
-
Treatment: Begin treatment at a specified time point (e.g., 4 hours post-infection) and continue for a set duration (e.g., 5 days). Administration can be via intraperitoneal injection, oral gavage, or other appropriate routes.
-
Monitoring: Monitor the mice daily for key endpoints such as weight loss, clinical signs of illness, and survival for a period of 14-21 days.
-
Viral Titer Analysis: On a predetermined day post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group and collect lung tissue to determine the viral titer via a TCID50 assay or RT-qPCR.
Structure-Activity Relationships (SAR)
The antiviral activity of spiroamantadine derivatives is highly dependent on their three-dimensional structure. SAR studies explore how chemical modifications to the core scaffold affect biological activity, providing a rational basis for designing more potent and selective drugs.
Key SAR insights include:
-
Lipophilicity: The lipophilicity of the molecule, often enhanced by adding larger adducts, can influence the mechanism of action. Highly lipophilic analogues may exhibit alternative mechanisms beyond simple M2 channel blocking, such as disrupting viral assembly.[4]
-
Spiro-Ring Substituents: The nature, size, and position of substituents on the spiro-heterocycle are critical. For spiro[pyrrolidine-2,2'-adamantanes], the position of a methyl group on the pyrrolidine ring significantly impacts activity against specific influenza strains.[20]
-
Stereochemistry: The specific stereoisomer of a compound can influence its binding affinity and biological activity.
Conclusion and Future Directions
Spiroamantadine derivatives represent a highly versatile and promising class of antiviral agents. They have demonstrated potent activity against both wild-type and drug-resistant strains of Influenza A virus, and emerging data suggests a potential role in combating other viral pathogens like coronaviruses. Their unique spirocyclic structure allows for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Expanding the Antiviral Spectrum: Systematic screening of spiroamantadine libraries against a wider range of viruses.
-
Optimizing Lead Compounds: Further medicinal chemistry efforts to improve the safety and efficacy of current lead derivatives, guided by detailed SAR and in silico modeling.[13]
-
Combination Therapies: Investigating the synergistic effects of combining spiroamantadine derivatives with other classes of antivirals, such as neuraminidase inhibitors, to enhance efficacy and reduce the likelihood of resistance.[21]
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical toxicity studies and into human clinical trials.
The continued exploration of the spiroamantadine scaffold is a critical endeavor in the ongoing search for novel therapeutics to address the global threat of viral diseases.
References
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